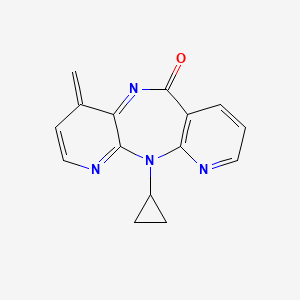

Nevirapine quinone methide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

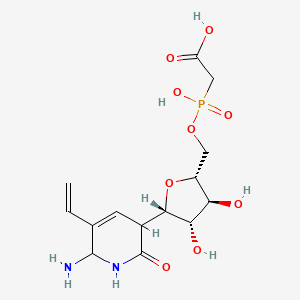

Nevirapine quinone methide is a reactive metabolite derived from nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound has garnered significant attention due to its role in the bioactivation of nevirapine, leading to various toxicological effects, including liver injury and skin rashes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nevirapine quinone methide is typically formed through the metabolic activation of nevirapine. The process involves the cytochrome P450-catalyzed dehydrogenation of nevirapine, leading to the formation of the quinone methide intermediate . This intermediate can then react with nucleophiles such as glutathione, forming conjugates .

Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive and unstable nature. Instead, it is primarily studied in laboratory settings where controlled conditions allow for its generation and analysis .

Chemical Reactions Analysis

Types of Reactions: Nevirapine quinone methide undergoes several types of chemical reactions, including:

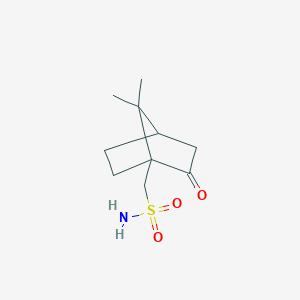

Oxidation: The formation of this compound itself is an oxidative process catalyzed by cytochrome P450 enzymes.

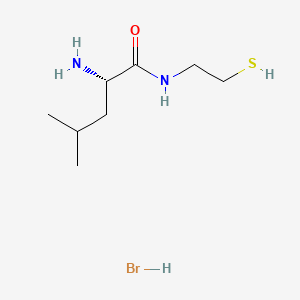

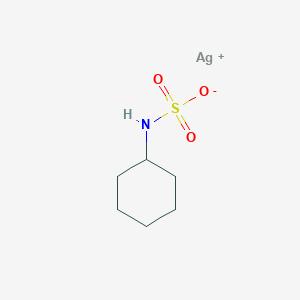

Conjugation: The quinone methide intermediate can react with nucleophiles such as glutathione, forming sulfhydryl conjugates.

Common Reagents and Conditions:

Reagents: Cytochrome P450 enzymes, glutathione, and other nucleophiles.

Conditions: The reactions typically occur under physiological conditions within the liver microsomes.

Major Products Formed:

Glutathione Conjugates: These are the primary products formed when this compound reacts with glutathione.

Scientific Research Applications

Nevirapine quinone methide has several scientific research applications, including:

Toxicology: It is extensively studied to understand the mechanisms of nevirapine-induced liver injury and skin rashes

Pharmacology: Research on this compound helps in elucidating the metabolic pathways and bioactivation processes of nevirapine.

Drug Development: Insights gained from studying this compound can aid in the design of safer antiretroviral drugs with reduced toxicological profiles.

Mechanism of Action

Nevirapine quinone methide exerts its effects through covalent binding to cellular macromolecules. The formation of this reactive intermediate involves the cytochrome P450-catalyzed dehydrogenation of nevirapine . The quinone methide intermediate can then react with nucleophiles such as glutathione, leading to the formation of conjugates . This covalent binding is believed to be responsible for the toxicological effects observed with nevirapine, including liver injury and skin rashes .

Comparison with Similar Compounds

Nevirapine quinone methide is unique due to its specific formation from nevirapine and its associated toxicological effects. Similar compounds include other quinone methide intermediates formed from different drugs, such as:

Acetaminophen Quinone Methide: Formed from the metabolism of acetaminophen and associated with liver toxicity.

Tamoxifen Quinone Methide: Formed from the metabolism of tamoxifen and associated with DNA adduct formation and carcinogenicity.

These compounds share the common feature of being reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicological effects.

Properties

CAS No. |

1061160-22-2 |

|---|---|

Molecular Formula |

C15H12N4O |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |

InChI Key |

OBSDFAOEJNYEFX-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.